molecular formula C10H11BrN5O6PS B1228655 (2R,5R)-2-(2-amino-8-bromopurin-9-yl)-5-(dihydroxyphosphinothioyloxymethyl)-2,5-dihydrofuran-3,4-diol CAS No. 150418-07-8

(2R,5R)-2-(2-amino-8-bromopurin-9-yl)-5-(dihydroxyphosphinothioyloxymethyl)-2,5-dihydrofuran-3,4-diol

Cat. No.: B1228655
CAS No.: 150418-07-8
M. Wt: 440.17 g/mol
InChI Key: NKBRWLDMUXONRI-SPGJFGJESA-N
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Description

Rp-8-Br-cGMPS is a cGMP analog which blocks cGMP dependent protein kinase.

Scientific Research Applications

Antioxidant Properties

Research has shown that molecular combinations of antioxidants, such as ascorbic acid and alpha-tocopherol pharmacophore, have significant antioxidant effects. These combinations can be effective in preventing damage induced by reperfusion on isolated rabbit hearts. Such research suggests potential therapeutic applications in events where free radical damage is involved (Manfredini et al., 2000).

Pharmacokinetics

Studies on the pharmacokinetics of novel agents like IMM-H007, a derivative similar to the compound , have been conducted. These studies involve sensitive and specific liquid chromatography-tandem mass spectrometric methods for quantifying these agents and their metabolites, suggesting their potential use as anti-hyperlipidemia agents (Jia et al., 2016).

Synthesis of Anticancer Nucleosides

The synthesis of anticancer nucleosides intermediates involves coupling bromotriazole with protected ribose sugar. This research provides insights into the structural and conformational aspects of these compounds, which could be pivotal in the development of anticancer drugs (Liu et al., 2014).

Antimicrobial Activity

Compounds like (5-bromo-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)amino acid esters, related to the chemical , have shown significant antibacterial and antimicrobial activities. Such studies highlight the potential of these compounds in treating microbial infections (Santhipriya et al., 2011).

Glycosidase Inhibitory Activities

Derivatives of pyrrolidine-diol, which are structurally similar to the compound of interest, have been studied for their inhibitory activities toward glycosidases. These compounds could have significant implications in the treatment of diseases related to enzyme malfunction (Popowycz et al., 2004).

Mechanism of Action

Target of Action

The primary target of this compound, also known as Rp-8-BrcGMPS, is the cyclic guanosine monophosphate (cGMP)-dependent protein kinases . These kinases play a crucial role in various cellular processes, including cell proliferation and survival .

Mode of Action

Rp-8-BrcGMPS acts as a potent inhibitor of cGMP-dependent protein kinases . It competes with cGMP, thereby inhibiting the relaxation elicited by 8-Br-cGMP in isolated rabbit aorta contracted by phenylephrine . This competitive inhibition disrupts the normal functioning of the kinases, leading to changes in cellular processes.

Pharmacokinetics

Rp-8-BrcGMPS is a membrane-permeant cyclic GMP antagonist, which means it can easily cross cell membranes . This stability, combined with its lipophilicity, enhances its bioavailability .

Result of Action

The inhibition of cGMP-dependent protein kinases by Rp-8-BrcGMPS leads to a decrease in cell proliferation and survival . In the context of cancer cells, this can result in the suppression of tumor progression . For instance, it has been shown to decrease the phosphorylation of EGFR (Y992) and downstream proteins phospholipase Cγ1 (PLC γ1) (Y783), calmodulin kinase II (T286), and inhibit cytoplasmic Ca2+ release as well as PKC transferring to cell membrane .

Action Environment

The action of Rp-8-BrcGMPS can be influenced by various environmental factors. For instance, its effectiveness can depend on the type of biosystem, its membrane properties, and kinase content . Preincubation is important for its action, as the production of intracellular cyclic GMP initiated by a first messenger is much faster than the antagonist can penetrate the membrane when given extracellularly .

Properties

IUPAC Name

(2R,5R)-2-(2-amino-8-bromopurin-9-yl)-5-(dihydroxyphosphinothioyloxymethyl)-2,5-dihydrofuran-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN5O6PS/c11-9-14-3-1-13-10(12)15-7(3)16(9)8-6(18)5(17)4(22-8)2-21-23(19,20)24/h1,4,8,17-18H,2H2,(H2,12,13,15)(H2,19,20,24)/t4-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKBRWLDMUXONRI-SPGJFGJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=N1)N)N(C(=N2)Br)C3C(=C(C(O3)COP(=S)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C2C(=NC(=N1)N)N(C(=N2)Br)[C@H]3C(=C([C@H](O3)COP(=S)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN5O6PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20933942
Record name O-{[5-(8-Bromo-2-imino-1,2-dihydro-9H-purin-9-yl)-3,4-dihydroxy-2,5-dihydrofuran-2-yl]methyl} dihydrogen phosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20933942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150418-07-8
Record name 8-Bromoguanosino-3',5'-cyclic monophosphorothioate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150418078
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-{[5-(8-Bromo-2-imino-1,2-dihydro-9H-purin-9-yl)-3,4-dihydroxy-2,5-dihydrofuran-2-yl]methyl} dihydrogen phosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20933942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,5R)-2-(2-amino-8-bromopurin-9-yl)-5-(dihydroxyphosphinothioyloxymethyl)-2,5-dihydrofuran-3,4-diol
Reactant of Route 2
(2R,5R)-2-(2-amino-8-bromopurin-9-yl)-5-(dihydroxyphosphinothioyloxymethyl)-2,5-dihydrofuran-3,4-diol
Reactant of Route 3
(2R,5R)-2-(2-amino-8-bromopurin-9-yl)-5-(dihydroxyphosphinothioyloxymethyl)-2,5-dihydrofuran-3,4-diol
Reactant of Route 4
(2R,5R)-2-(2-amino-8-bromopurin-9-yl)-5-(dihydroxyphosphinothioyloxymethyl)-2,5-dihydrofuran-3,4-diol
Reactant of Route 5
Reactant of Route 5
(2R,5R)-2-(2-amino-8-bromopurin-9-yl)-5-(dihydroxyphosphinothioyloxymethyl)-2,5-dihydrofuran-3,4-diol
Reactant of Route 6
(2R,5R)-2-(2-amino-8-bromopurin-9-yl)-5-(dihydroxyphosphinothioyloxymethyl)-2,5-dihydrofuran-3,4-diol

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